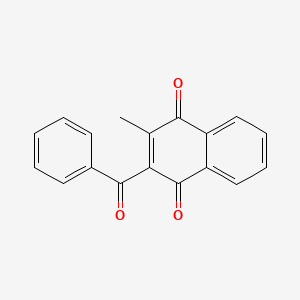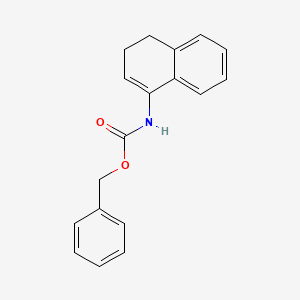
1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, metal-catalyzed reactions and catalyst-free processes in water have been explored for the synthesis of isoquinoline derivatives . These methods are designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted isoquinolines, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Uniqueness: 1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid is unique due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications .
Properties
CAS No. |
31181-06-3 |
|---|---|
Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(Z)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H10N4O2S/c13-12(19)16-15-6-10-8-2-1-3-9(11(17)18)7(8)4-5-14-10/h1-6H,(H,17,18)(H3,13,16,19)/b15-6- |
InChI Key |
GSVQKYQAZGCFJO-UUASQNMZSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN=C2/C=N\NC(=S)N)C(=C1)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11845077.png)

![Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845089.png)
![5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11845093.png)



amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)



![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)

